

# N-(Pyridin-3-yl)picolinamide chemical properties and IUPAC name

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## Compound of Interest

Compound Name: *N*-(Pyridin-3-yl)picolinamide

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## An In-depth Technical Guide to N-(Pyridin-3-yl)picolinamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **N-(Pyridin-3-yl)picolinamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Properties and Identification

**N-(Pyridin-3-yl)picolinamide** is a chemical compound consisting of a picolinamide moiety where the amide nitrogen is substituted with a pyridin-3-yl group. Its IUPAC name is N-(pyridin-3-yl)pyridine-2-carboxamide.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-(Pyridin-3-yl)picolinamide** is presented in the table below.

Property	Value	Source
IUPAC Name	N-(pyridin-3-yl)pyridine-2-carboxamide	[1][2]
Synonyms	N-(Pyridin-3-yl)picolinamide	[3]
CAS Number	184870-10-8	[3]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> N <sub>3</sub> O	[3]
Molecular Weight	199.21 g/mol	[4]
Melting Point	Not available	
Boiling Point	Not available	
Density	1.287 g/cm <sup>3</sup> (estimated)	[4]

## Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **N-(Pyridin-3-yl)picolinamide**. While a comprehensive dataset for this specific molecule is not readily available in the provided search results, general characteristics for related compounds can be inferred. For instance, in related sulfonamides, the proton of the -SO<sub>2</sub>NH- group appears as a singlet between 8.78 and 10.15 ppm in <sup>1</sup>H NMR spectra[5]. The aromatic protons typically show signals in the region between 6.51 and 7.70 ppm[5]. In the <sup>13</sup>C NMR spectra of similar structures, the carbonyl carbon of the amide group is observed around 169.4 ppm[5]. The aromatic carbons resonate in the region between 111.83 and 160.11 ppm[5].

For picolinamide itself, the NIST WebBook provides infrared spectrum data which can serve as a reference for the pyridine-2-carboxamide core of the target molecule[6]. The FT-IR spectra of related compounds show characteristic bands for N-H stretching vibrations around 3231-3263 cm<sup>-1</sup> and C=O stretching vibrations (Amide I band) at 1680-1707 cm<sup>-1</sup>[5].

## Synthesis and Experimental Protocols

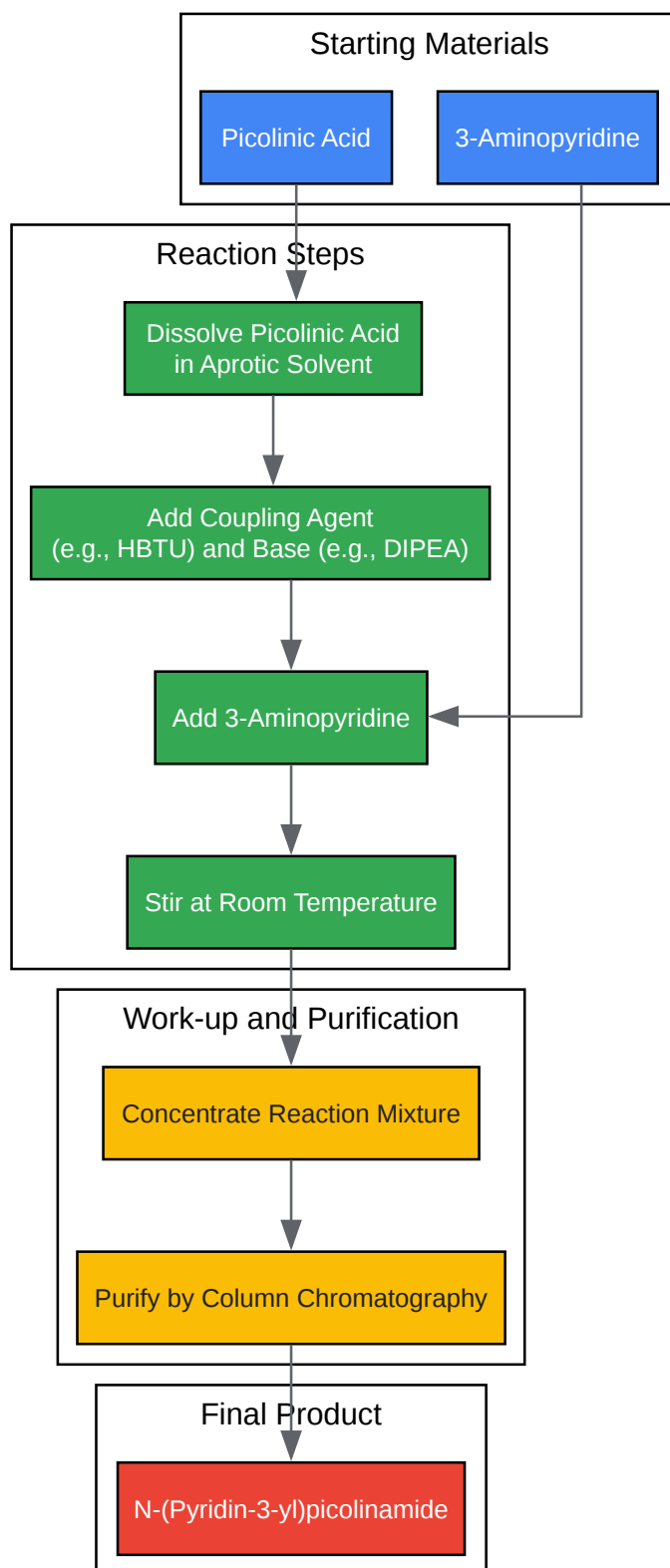
The synthesis of **N-(Pyridin-3-yl)picolinamide** can be achieved through standard amide bond formation reactions. A general and widely applicable method involves the coupling of picolinic acid (pyridine-2-carboxylic acid) with 3-aminopyridine.

## General Synthesis Protocol

A common method for synthesizing picolinamides is the reaction of a picolinic acid derivative with an appropriate amine in the presence of a coupling agent. For example, 6-bromopicolinic acid can be reacted with an amine like cyclohexylamine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile[7].

### Experimental Workflow for Amide Coupling:

- **Reactant Preparation:** Picolinic acid is dissolved in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
- **Activation:** A coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.
- **Amine Addition:** 3-aminopyridine is added to the reaction mixture.
- **Reaction:** The mixture is stirred at room temperature for a specified period (typically 3-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** The reaction mixture is concentrated, and the crude product is purified using column chromatography to yield the desired **N-(Pyridin-3-yl)picolinamide**.



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Caption: General workflow for the synthesis of **N-(Pyridin-3-yl)picolinamide**.

## Biological Activity and Potential Applications

While specific biological data for **N-(Pyridin-3-yl)picolinamide** is not extensively detailed in the provided search results, the picolinamide scaffold is present in a variety of biologically active molecules.

Derivatives of picolinamide have been investigated for their antibacterial properties, with some showing selective and potent activity against *Clostridioides difficile*[8]. The structure-activity relationship (SAR) studies of these compounds indicate that modifications to the pyridine core and the substituent on the amide nitrogen can significantly impact their biological activity and selectivity[8].

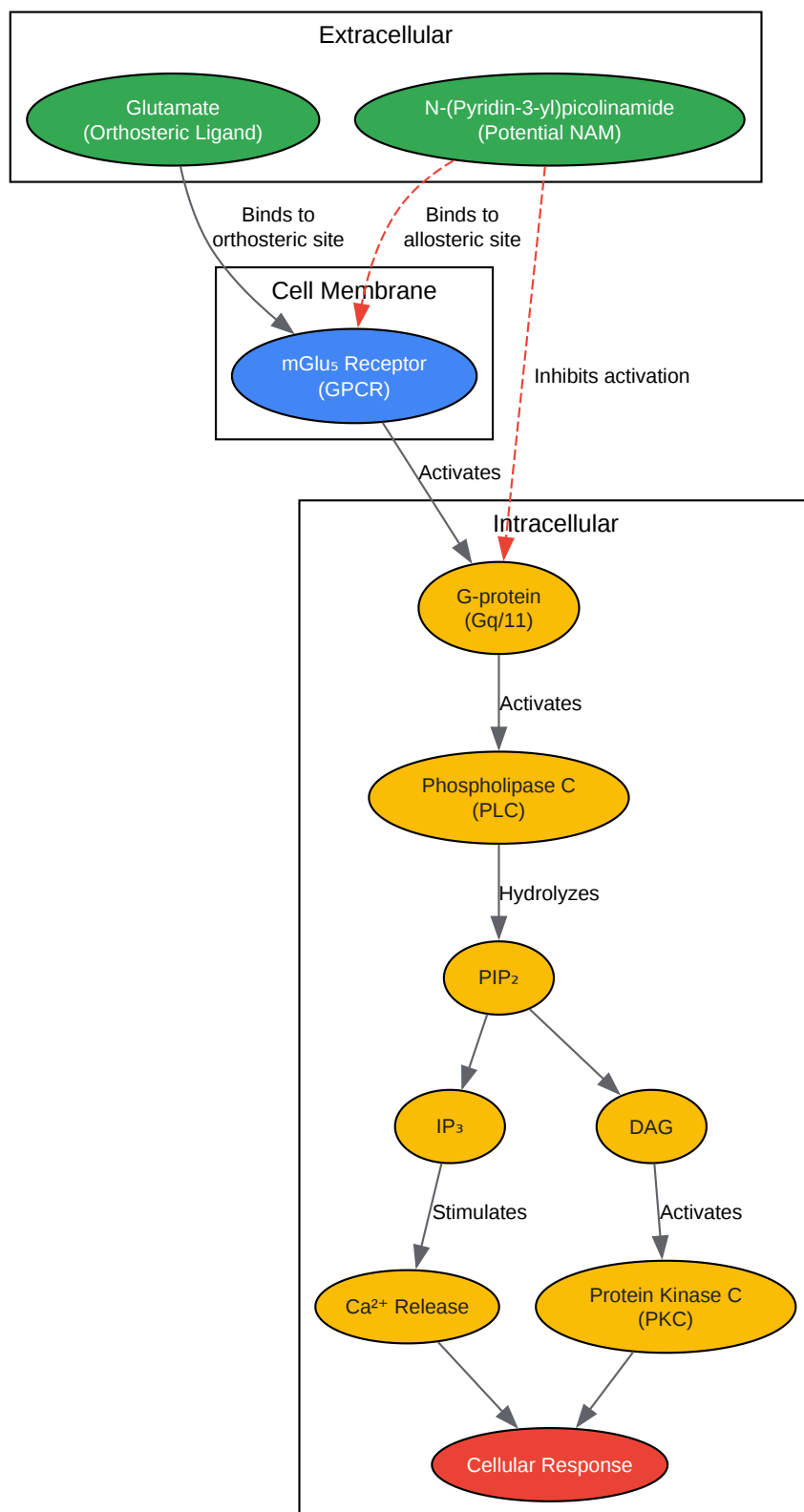
Furthermore, related structures have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu<sub>5</sub>)[9][10]. These receptors are involved in various neurological processes, and their modulation is a target for the treatment of several central nervous system disorders.

The biological potential of **N-(Pyridin-3-yl)picolinamide** would need to be determined through specific in vitro and in vivo studies. The synthesis protocols outlined above provide a basis for producing the compound for such biological evaluations.

## Signaling Pathways

Given the known activity of related compounds, **N-(Pyridin-3-yl)picolinamide** could potentially modulate cell signaling through various mechanisms. If acting as an mGlu<sub>5</sub> NAM, it would bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding would non-competitively inhibit the receptor's response to glutamate, thereby downregulating downstream signaling cascades.

The general signaling pathway for a G-protein coupled receptor (GPCR) like mGlu<sub>5</sub> is depicted below.



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Caption: Potential mechanism of action via mGlu<sub>5</sub> receptor modulation.

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